molecular formula C₁₆H₂₂N₂O₄S B560642 TMB monosulfate CAS No. 54827-18-8

TMB monosulfate

Cat. No.: B560642
CAS No.: 54827-18-8
M. Wt: 338.42
InChI Key: VJSXOBXXVSDFKR-UHFFFAOYSA-N
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Description

TMB monosulfate, also known as 3,3’,5,5’-tetramethylbenzidine monosulfate, is a commonly used chemical reagent. It is a colorless crystalline solid that is soluble in water and some organic solvents such as methanol and dimethyl sulfoxide. In acidic solutions, this compound turns blue, and when hydrogen peroxide is added under acidic conditions, it turns yellow. This color reaction is particularly useful for determining the activity of peroxidase enzymes, making this compound a popular substrate in biochemical and biological experiments .

Preparation Methods

The preparation of TMB monosulfate typically involves introducing a sulfate group into the chemical structure of 3,3’,5,5’-tetramethylbenzidine. This process can be achieved through various synthetic routes and reaction conditions. One common method involves the reaction of 3,3’,5,5’-tetramethylbenzidine with sulfuric acid, resulting in the formation of this compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

TMB monosulfate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. In the presence of peroxidase enzymes, this compound acts as a hydrogen donor for the reduction of hydrogen peroxide to water. This reaction results in the oxidation of this compound to a diimine-diamine complex, which causes the solution to take on a blue color. The reaction can be halted by the addition of acid, turning the solution yellow . Common reagents and conditions used in these reactions include hydrogen peroxide, peroxidase enzymes, and acidic or basic environments .

Scientific Research Applications

TMB monosulfate has a wide range of scientific research applications. In chemistry, it is used as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) and other staining procedures in immunohistochemistry. In biology, this compound is employed as a photoacoustic probe for detecting reactive oxygen and nitrogen species, such as hypochlorite, hydrogen peroxide, singlet oxygen, and nitrogen dioxide. It is also used to detect singlet oxygen produced by the outer membrane of Escherichia coli . In medicine, this compound is utilized in diagnostic assays to measure the activity of peroxidase enzymes, which are important biomarkers for various diseases .

Comparison with Similar Compounds

TMB monosulfate is similar to other chromogenic substrates used in enzyme detection systems, such as o-tolidine, syringaldazine, and N,N-diethyl-p-phenylenediamine. this compound offers several advantages over these compounds, including higher sensitivity, selectivity, and safety. Unlike some of its counterparts, this compound is non-toxic and non-mutagenic, making it a safer alternative for use in various scientific applications .

Similar compounds include:

  • o-Tolidine
  • Syringaldazine
  • N,N-Diethyl-p-phenylenediamine
  • Dopamine

Properties

IUPAC Name

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2.H2O4S/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;1-5(2,3)4/h5-8H,17-18H2,1-4H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSXOBXXVSDFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54827-18-8
Record name 3,3′,5,5′-Tetramethyl-[1,1′-biphenyl]-4,4′-diamine sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54827-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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